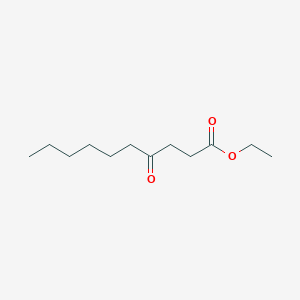
Ethyl 4-oxodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 4-oxodecanoate is a chemical compound that belongs to the family of esters. It is widely used in scientific research, particularly in the field of biochemistry and molecular biology.
作用機序
Ethyl 4-oxodecanoate is metabolized by the action of alcohol dehydrogenase to form FAEEs. The formation of FAEEs is dependent on the activity of alcohol dehydrogenase, which varies among individuals. Ethyl 4-oxodecanoate is also metabolized by the action of acyl-CoA synthetase to form acyl-CoA esters. The formation of acyl-CoA esters is dependent on the activity of acyl-CoA synthetase, which varies among tissues.
生化学的および生理学的効果
Ethyl 4-oxodecanoate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of acyl-CoA synthetase in rat liver microsomes. It has also been reported to increase the activity of carnitine palmitoyltransferase in rat liver mitochondria. Ethyl 4-oxodecanoate has been shown to increase the production of reactive oxygen species in rat liver mitochondria.
実験室実験の利点と制限
Ethyl 4-oxodecanoate is a useful substrate for the synthesis of FAEEs and acyl-CoA esters. It is relatively easy to synthesize and purify, making it a convenient substrate for lab experiments. However, the activity of alcohol dehydrogenase and acyl-CoA synthetase can vary among individuals and tissues, which can affect the results of experiments.
将来の方向性
There are several future directions for the study of Ethyl 4-oxodecanoate. One direction is to investigate the effect of Ethyl 4-oxodecanoate on the activity of other enzymes involved in fatty acid metabolism. Another direction is to investigate the effect of Ethyl 4-oxodecanoate on the production of reactive oxygen species in other tissues. Finally, the development of new methods for the synthesis and purification of Ethyl 4-oxodecanoate could improve its utility as a substrate for lab experiments.
科学的研究の応用
Ethyl 4-oxodecanoate is widely used in scientific research, particularly in the field of biochemistry and molecular biology. It is used as a substrate for the synthesis of fatty acid ethyl esters (FAEEs) by the action of alcohol dehydrogenase. FAEEs are important biomarkers for alcohol consumption and can be used in forensic toxicology. Ethyl 4-oxodecanoate is also used as a substrate for the synthesis of acyl-CoA esters by the action of acyl-CoA synthetase. Acyl-CoA esters are important intermediates in fatty acid metabolism.
特性
CAS番号 |
14294-63-4 |
|---|---|
製品名 |
Ethyl 4-oxodecanoate |
分子式 |
C12H22O3 |
分子量 |
214.3 g/mol |
IUPAC名 |
ethyl 4-oxodecanoate |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-11(13)9-10-12(14)15-4-2/h3-10H2,1-2H3 |
InChIキー |
MNGJUPPXQPRNJP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CCC(=O)OCC |
正規SMILES |
CCCCCCC(=O)CCC(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

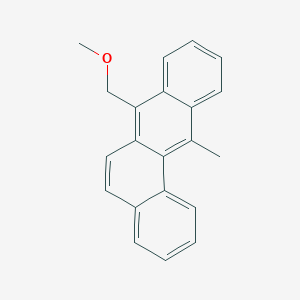
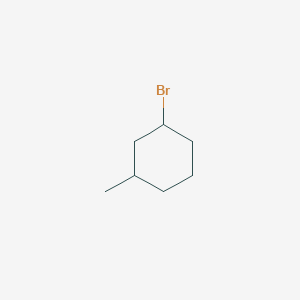
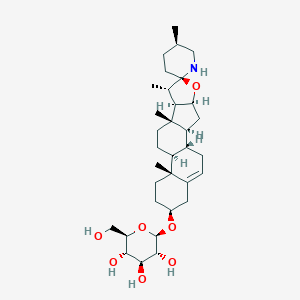
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
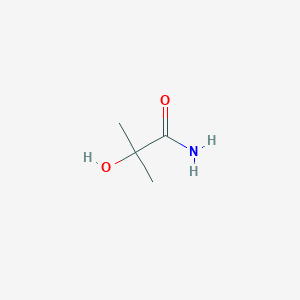
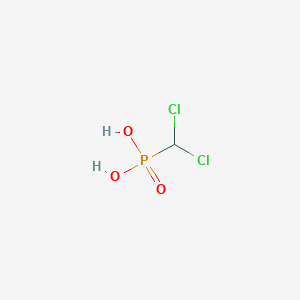
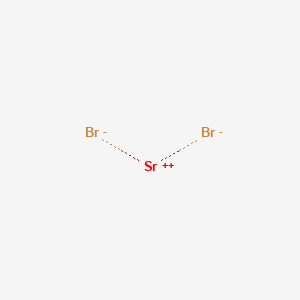


![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
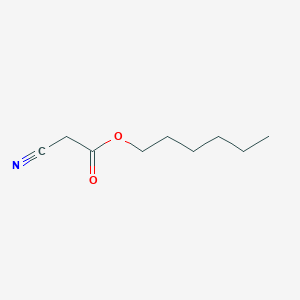
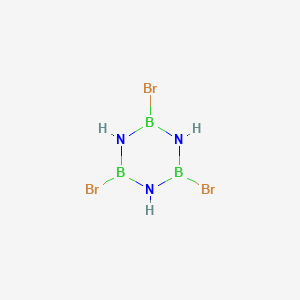
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)
